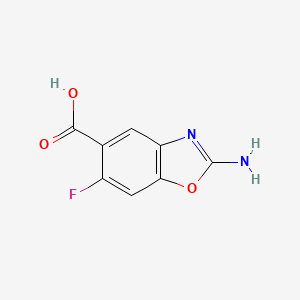

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the oxazole ring. This compound is structurally related to various benzoxazole derivatives that have been synthesized and studied for their potential applications in high-performance liquid chromatography (HPLC) as fluorogenic tagging reagents for carboxylic acids , as well as for their photophysical properties . Additionally, the related 5-amino-1,2,3-triazole-4-carboxylic acid has been noted for its use in the synthesis of peptidomimetics and biologically active compounds .

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported, where different functional groups have been introduced to the benzoxadiazole core. For instance, the synthesis of 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles has been achieved, and these compounds have been used as fluorogenic tagging reagents for carboxylic acids in HPLC . Another study reported the synthesis of 4-(aminosulphonyl)-2,1,3-benzoxadiazole derivatives, which also react with carboxylic acids to produce fluorescent adducts . These syntheses typically involve reactions at room temperature with activation agents such as diethyl phosphorocyanidate (DEPC) .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The introduction of various substituents, such as amino groups and fluorine atoms, can significantly alter the photophysical properties of these compounds. For example, the introduction of tetrafluorophenyl groups has been shown to result in compounds that absorb and emit in the blue to green fluorescence spectrum, with the emission intensity being affected by solvent polarity .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, particularly as fluorogenic tagging reagents for carboxylic acids in HPLC. The reaction with carboxylic acids in the presence of activation agents leads to the formation of fluorescent adducts, which can be detected at very low concentrations . The rate of derivatization and the fluorescence intensity are influenced by the structure of the benzoxazole derivative and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of different substituents affects their fluorescence properties, such as maximum wavelengths of absorption and emission, fluorescence intensity, and the effect of solvent polarity on emission . The detection limits of these compounds when used as fluorogenic tagging reagents are in the femtomolar to picomolar range, indicating their high sensitivity for analytical applications . The introduction of amino groups and the specific arrangement of fluorine atoms can lead to significant Stokes shifts and changes in quantum yield values, which are important for their potential use as fluorescent tags .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

2-Halogenatedphenyl benzoxazole-5-carboxylic acids, including compounds with fluorine substitution like 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. They demonstrated significant activity in these areas, showing promise for therapeutic applications in medicine (Thakral et al., 2022).

Photophysical Properties

The solvatochromic properties of benzoxazole derivatives, such as 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, have been studied for their potential use in biophysical research. These compounds can provide valuable information about the polarity of their microenvironment, making them useful in various scientific and analytical applications (Guzow et al., 2013).

Antibacterial Applications

Benzoxazole derivatives, including those with a fluoro substituent, have been investigated for their antibacterial properties. They have shown promise as antibacterial agents, potentially offering new avenues for treating bacterial infections (Egawa et al., 1984).

Anti-Proliferative Effects on Cancer Cells

Bis-benzoxazole derivatives, a class to which 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid belongs, have demonstrated anti-proliferative effects on human cancer cells. This suggests their potential utility in developing new cancer treatments (Ayaz et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . This suggests that the research in this field is ongoing and future directions may include the development of new synthetic strategies and the exploration of new applications for these compounds.

Eigenschaften

IUPAC Name |

2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUBDHBSSHBQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(O2)N)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)